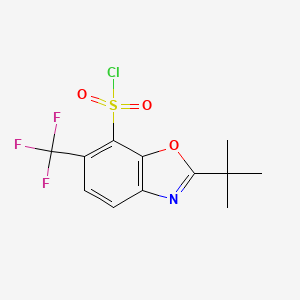
(3S)-3-Cyclohexyl-pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-Cyclohexyl-pyrrolidine is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural diversity. The cyclohexyl group attached to the pyrrolidine ring adds to the compound’s steric and electronic properties, making it a valuable scaffold in drug discovery and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Cyclohexyl-pyrrolidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of N-cyclohexyl-2-aminobutan-1-ol can be carried out using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(3S)-3-Cyclohexyl-pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the cyclohexyl group, leading to the formation of substituted pyrrolidines.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases or catalysts.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced pyrrolidines, and various substituted pyrrolidines, depending on the specific reagents and conditions used.
科学的研究の応用
(3S)-3-Cyclohexyl-pyrrolidine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It is explored for its potential therapeutic effects, including its use as a precursor for drug development targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of (3S)-3-Cyclohexyl-pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include neurotransmitter signaling, enzyme inhibition, and receptor activation, depending on the specific application and target.
類似化合物との比較
Similar Compounds
Pyrrolidine: A simpler analog without the cyclohexyl group, used in various chemical and biological applications.
Cyclohexylamine: Contains a cyclohexyl group but lacks the pyrrolidine ring, used as a precursor in organic synthesis.
Proline: A naturally occurring amino acid with a pyrrolidine ring, involved in protein synthesis and structure.
Uniqueness
(3S)-3-Cyclohexyl-pyrrolidine is unique due to the presence of both the cyclohexyl group and the chiral pyrrolidine ring, which confer distinct steric and electronic properties. These features make it a valuable scaffold for designing molecules with specific biological activities and improved pharmacokinetic profiles.
特性
分子式 |
C10H19N |
|---|---|
分子量 |
153.26 g/mol |
IUPAC名 |
(3S)-3-cyclohexylpyrrolidine |
InChI |
InChI=1S/C10H19N/c1-2-4-9(5-3-1)10-6-7-11-8-10/h9-11H,1-8H2/t10-/m1/s1 |
InChIキー |
PJQCUMVGSKEOMN-SNVBAGLBSA-N |
異性体SMILES |
C1CCC(CC1)[C@@H]2CCNC2 |
正規SMILES |
C1CCC(CC1)C2CCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B12884686.png)
![4-[5-(2-Chloro-7-methylquinolin-3-yl)-1,2-oxazol-3(2H)-ylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B12884701.png)

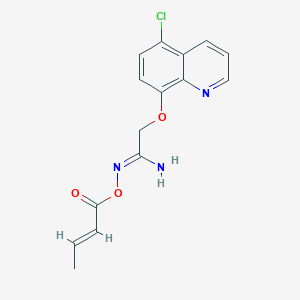
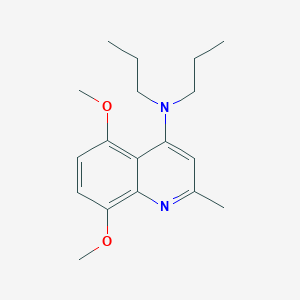
![2-(Difluoromethyl)-5-iodobenzo[d]oxazole](/img/structure/B12884716.png)
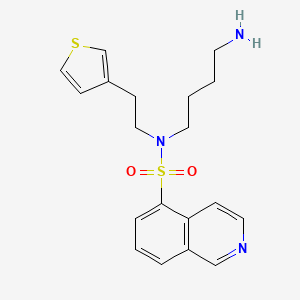

![2'-(Dicyclohexylphosphino)-6-methoxy-[1,1'-biphenyl]-2-ol](/img/structure/B12884729.png)
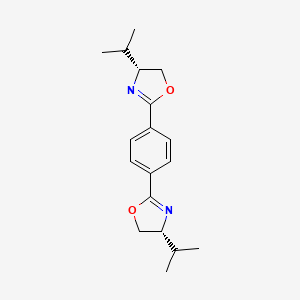
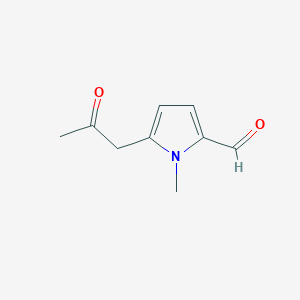
![3,6-Dihydro-2H,6'H-5,5'-bi[1,4]dithiino[2,3-c]pyrrole](/img/structure/B12884771.png)
